Cyanobis(2-methylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanobis(2-methylpropyl)amine is an organic compound with the molecular formula C₉H₁₈N₂. It is characterized by the presence of a cyano group (–CN) and two 2-methylpropyl groups attached to an amine nitrogen. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyanobis(2-methylpropyl)amine typically involves the reaction of 2-methylpropylamine with a cyanating agent. One common method is the cyanoacetylation of amines, where 2-methylpropylamine reacts with methyl cyanoacetate under solvent-free conditions at room temperature . Another method involves the direct treatment of 2-methylpropylamine with ethyl cyanoacetate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cyanobis(2-methylpropyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Condensation Reactions: Catalysts like acids or bases can facilitate these reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions include various substituted amines, heterocyclic compounds, and reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyanobis(2-methylpropyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: This compound is used in the production of polymers, catalysts, and other functional materials.
Wirkmechanismus
The mechanism of action of Cyanobis(2-methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanobis(2-methylpropyl)amine: C₉H₁₈N₂
N-cyanoacetamides: Compounds with a cyano group and an acetamide moiety.
5-Amino-pyrazoles: Compounds with an amino group and a pyrazole ring.
Uniqueness
This compound is unique due to its specific structure, which combines a cyano group with two 2-methylpropyl groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C9H18N2 |
---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
bis(2-methylpropyl)cyanamide |
InChI |
InChI=1S/C9H18N2/c1-8(2)5-11(7-10)6-9(3)4/h8-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
QIMWGBBNDPJVCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.